Cas no 10075-78-2 (2,7-Bis-(methylthio)naphthalene)

2,7-Bis-(methylthio)naphthalene is a sulfur-substituted naphthalene derivative characterized by its two methylthio (-SCH₃) functional groups positioned at the 2 and 7 locations on the aromatic ring. This compound exhibits notable stability and electron-rich properties, making it a valuable intermediate in organic synthesis, particularly for the development of conjugated systems and functional materials. Its rigid naphthalene backbone, combined with the electron-donating effects of the methylthio groups, enhances its utility in applications such as organic semiconductors, liquid crystals, and photochemical studies. The compound’s well-defined structure and reactivity also facilitate its use in cross-coupling reactions and as a building block for advanced polymeric materials.
2,7-Bis-(methylthio)naphthalene structure
10075-78-2 structure
Product Name:2,7-Bis-(methylthio)naphthalene
CAS No:10075-78-2
MF:C12H12S2
MW:220.353680610657
CID:137605
PubChem ID:26188731
Update Time:2025-05-21

2,7-Bis-(methylthio)naphthalene Chemical and Physical Properties

Names and Identifiers

    • Naphthalene,2,7-bis(methylthio)-
    • 2,7-Bis-(methylthio)naphthalene
    • 2,7-bis(methylsulfanyl)naphthalene
    • 2,7-Bis(methylthio)naphthalene
    • 10075-78-2
    • AKOS015852529
    • Naphthalene, 2,7-bis(methylthio)-
    • SCHEMBL21551821
    • DTXSID30649845
    • FT-0677513
    • MDL: MFCD06656542
    • Inchi: 1S/C12H12S2/c1-13-11-5-3-9-4-6-12(14-2)8-10(9)7-11/h3-8H,1-2H3
    • InChI Key: SHZPAHLHBNVKJI-UHFFFAOYSA-N
    • SMILES: S(C)C1=CC=C2C=CC(=CC2=C1)SC

Computed Properties

  • Exact Mass: 220.03800
  • Monoisotopic Mass: 220.03804273g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 50.6Ų

Experimental Properties

  • Density: 1.19
  • Boiling Point: 375.8ºC at 760 mmHg
  • Flash Point: 190.1 ºC
  • Refractive Index: 1.677
  • PSA: 50.60000
  • LogP: 4.28360

2,7-Bis-(methylthio)naphthalene Security Information

2,7-Bis-(methylthio)naphthalene Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2,7-Bis-(methylthio)naphthalene Pricemore >>

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Additional information on 2,7-Bis-(methylthio)naphthalene

2,7-Bis-(methylthio)naphthalene: A Comprehensive Overview

2,7-Bis-(methylthio)naphthalene, also known by its CAS registry number CAS No. 10075-78-2, is a compound of significant interest in various fields of chemistry and materials science. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, with two methylthio groups attached at the 2 and 7 positions. The structure of 2,7-Bis-(methylthio)naphthalene is characterized by its rigid aromatic framework and the presence of sulfur-containing substituents, which impart unique electronic and chemical properties to the molecule.

The synthesis of 2,7-Bis-(methylthio)naphthalene typically involves the substitution of hydrogen atoms on the naphthalene ring with methylthio groups. This process can be achieved through various methods, including nucleophilic aromatic substitution or coupling reactions. The choice of synthetic route depends on the specific conditions and reagents used, as well as the desired purity and yield of the final product.

2,7-Bis-(methylthio)naphthalene has been studied extensively for its potential applications in materials science. The compound exhibits interesting electronic properties due to the conjugation within the naphthalene ring system and the electron-donating effects of the methylthio groups. These properties make it a promising candidate for use in organic electronics, such as in light-emitting diodes (LEDs) or organic photovoltaic devices. Recent research has focused on optimizing the electronic characteristics of this compound to enhance its performance in these applications.

In addition to its electronic properties, 2,7-Bis-(methylthio)naphthalene has also been explored for its potential in drug design. The sulfur-containing substituents can interact with biological systems in specific ways, making this compound a valuable starting material for medicinal chemistry research. Studies have shown that derivatives of this compound may exhibit bioactivity against certain diseases, including cancer and inflammatory conditions.

The physical properties of 2,7-Bis-(methylthio)naphthalene are also worth noting. The compound is typically a solid at room temperature with a melting point around 150°C. It is sparingly soluble in water but dissolves well in organic solvents such as dichloromethane and THF. These solubility characteristics are important for its use in various chemical reactions and applications.

Recent advancements in computational chemistry have provided deeper insights into the structure-property relationships of 2,7-Bis-(methylthio)naphthalene. By using quantum mechanical calculations and molecular modeling techniques, researchers have been able to predict the electronic behavior of this compound under different conditions. These studies have highlighted the importance of the methylthio groups in modulating the electronic properties of the naphthalene framework.

In conclusion, 2,7-Bis-(methylthio)naphthalene, with its unique chemical structure and versatile properties, continues to be a subject of intense research across multiple disciplines. Its potential applications in organic electronics, drug design, and materials science make it a valuable compound for both academic and industrial investigations.

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